molecular formula C6H6NNaO2S B149736 Sodium;4-aminobenzenesulfinate CAS No. 15898-44-9

Sodium;4-aminobenzenesulfinate

Cat. No. B149736
CAS RN: 15898-44-9
M. Wt: 179.17 g/mol
InChI Key: XQMIKDLGFPLLLU-UHFFFAOYSA-M
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Description

Sodium 4-aminobenzenesulfinate is a chemical compound that is part of a broader class of compounds known as sulfonates. These compounds are characterized by the presence of the sulfonate group (SO3-) attached to an aromatic ring. The sodium ion (Na+) is typically associated with the sulfonate group to form a salt.

Synthesis Analysis

The synthesis of sodium 4-aminobenzenesulfinate derivatives can be achieved through various methods. One approach involves the reaction of dilute sodium hydroxide solution with ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate, which leads to the preparation of sodium salt of 4-amino-3-nitrobenzenesulfonic acid . Another method includes the use of o-aminoanisole, m-aminobenzenesulfonic acid, and formaldehyde as raw materials to prepare 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium through a series of reactions such as sulfonation, diazo coupling, hydrolysis, and salting out . Additionally, sodium α-aminoalkanesulfinates, which are related to sodium 4-aminobenzenesulfinate, can be synthesized from the reaction between the anions of N-Boc-protected alkylamines and 1,4-diazabicyclo[2.2.2]octanebis(sulfur dioxide) .

Molecular Structure Analysis

The molecular structure of sodium 4-aminobenzenesulfinate derivatives can vary. For instance, in the crystal structure of anhydrous sodium 2-aminobenzenesulfonate, a two-dimensional sandwich polymer structure is observed, based on a distorted octahedral six-coordinate NaO5N repeating unit . In another compound, sodium 4-amino-3-methylbenzenesulfonate, the sodium ion is bonded to water molecules and the oxygen atom of the sulfonate anion, forming a distorted NaO6 octahedron .

Chemical Reactions Analysis

Sodium 4-aminobenzenesulfinate and its derivatives can participate in various chemical reactions. For example, sodium α-aminoalkanesulfinates can be used as precursors for α-aminoalkyl radicals, which can undergo radical addition reactions such as 1,2-addition to imines, 1,4-addition to electron-deficient olefins, and radical addition/cyclization to 2-isocyanobiphenyls .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 4-aminobenzenesulfinate derivatives are influenced by their molecular structure. The presence of the sulfonate group and the sodium ion imparts water solubility to these compounds. The crystal structure of these compounds often features hydrogen bonding, which can affect their melting points, solubility, and stability . The yield of the synthesis process can also be an important property, as high yields are desirable for industrial applications, as seen in the synthesis of 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium with a yield of up to 80% .

Scientific Research Applications

Synthesis Applications

Sodium 4-aminobenzenesulfinate serves as a key intermediate in the synthesis of various complex molecules. For instance, it has been used in the preparation of 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium through reactions like ω sulfonation, diazo coupling, hydrolysis, and salting out, with the process parameters significantly influencing the reaction outcomes and achieving a final product yield of up to 80% (Xie Jian-wu, 2005). Moreover, it's been incorporated in methodologies for indirect determination of dopamine through electroanalytical approaches, highlighting its utility in enhancing electrochemical detection sensitivity (W. Yeh, Yen-Ru Kuo, Shu-Hua Cheng, 2008).

Environmental and Material Science

Sodium 4-aminobenzenesulfinate finds applications in environmental science, particularly in the adsorption and removal of contaminants. It has been used to modify carbon nanotubes, enhancing their adsorptive performance for removing low concentrations of Cu2+ in water, demonstrating the potential of sodium 4-aminobenzenesulfinate-functionalized materials in water purification processes (Jing-zhi Zheng, Jian Hu, Feipeng Du, 2013). Additionally, its incorporation into KOH electrolyte as a redox additive significantly elevates the capacitances of carbon-based supercapacitors, indicating its role in enhancing the energy storage capacities of supercapacitors (Z. Zhang, Xuanning Huang, X. Chen, 2015).

Biodegradation and Environmental Remediation

A novel application of sodium 4-aminobenzenesulfinate is in the biodegradation of sulfonated azo dyes, where it acts as a carbon, nitrogen, and sulfur source for microbial strains capable of degrading these compounds. A specific study demonstrated the complete degradation of 4-aminobenzenesulfonate by Pannonibacter sp. strain W1, indicating the potential of sodium 4-aminobenzenesulfinate in facilitating microbial degradation processes for environmental remediation (Yan-qing Wang, Jin-song Zhang, Ji-ti Zhou, Zhenpeng Zhang, 2009).

Advanced Material Modification

In material science, sodium 4-aminobenzenesulfinate has been utilized to impart durable antimicrobial properties to cotton fabrics. This was achieved through a chemical synthesis process that introduced anionic sites on the cotton fabric, enhancing the exhaustion of cationic compounds and thereby providing the fabric with higher antimicrobial activity, illustrating the versatility of sodium 4-aminobenzenesulfinate in functional textile modifications (Y. Son, Byung-Soon Kim, K. Ravikumar, Seung Goo Lee, 2006).

properties

IUPAC Name

sodium;4-aminobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMIKDLGFPLLLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;4-aminobenzenesulfinate

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